molecular formula C26H22N2O2 B11344695 N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methyl-1-benzofuran-2-carboxamide

N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11344695
M. Wt: 394.5 g/mol
InChI Key: HGNAKIDWCUIYBG-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features an indole moiety, a phenylethyl group, and a benzofuran carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves the coupling of tryptamine and ibuprofen using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent . The reaction proceeds as follows:

    Reactants: Tryptamine and ibuprofen.

    Reagent: N,N’-dicyclohexylcarbodiimide (DCC).

    Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity of reactants, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methyl-1-benzofuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methyl-1-benzofuran-2-carboxamide is unique due to its combination of an indole moiety with a benzofuran carboxamide structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H22N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H22N2O2/c1-17-19-11-6-8-14-24(19)30-25(17)26(29)28-15-21(18-9-3-2-4-10-18)22-16-27-23-13-7-5-12-20(22)23/h2-14,16,21,27H,15H2,1H3,(H,28,29)

InChI Key

HGNAKIDWCUIYBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NCC(C3=CC=CC=C3)C4=CNC5=CC=CC=C54

Origin of Product

United States

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